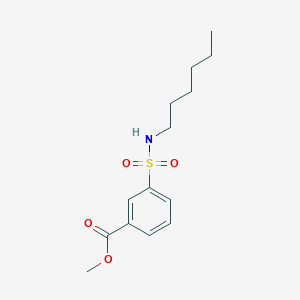

Methyl 3-(hexylsulfamoyl)benzoate

Description

Methyl 3-(hexylsulfamoyl)benzoate (CAS: 1820639-13-1) is a benzoate ester derivative featuring a hexylsulfamoyl (-SO₂-NH-hexyl) substituent at the 3-position of the aromatic ring. This compound is characterized by its molecular formula C₁₄H₂₁NO₄S and a molecular weight of 299.38 g/mol . The hexylsulfamoyl group introduces both lipophilic (due to the alkyl chain) and polar (due to the sulfonamide) properties, making it a candidate for applications in medicinal chemistry or agrochemical research. Its synthesis likely involves coupling reactions between methyl 3-(bromomethyl)benzoate and hexylsulfonamide precursors, analogous to methods described for related indole-based compounds .

Properties

IUPAC Name |

methyl 3-(hexylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-3-4-5-6-10-15-20(17,18)13-9-7-8-12(11-13)14(16)19-2/h7-9,11,15H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJGZOXMONTYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 3-(hexylsulfamoyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(hexylsulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzoate Ester Family

Heptyl 3-(methanesulfonamido)benzoate

- Molecular Formula: C₁₅H₂₃NO₄S

- Molecular Weight : 313.41 g/mol

- Key Differences : Replaces the hexylsulfamoyl group with a methanesulfonamido (-SO₂-NH₂) group and uses a heptyl ester.

- This compound is used in computational studies of molecular interactions .

Methyl 3-(trifluoromethyl)benzoate

- Molecular Formula : C₉H₇F₃O₂

- Molecular Weight : 204.15 g/mol

- Key Differences : Substitutes the sulfamoyl group with a trifluoromethyl (-CF₃) group.

- Implications : The electron-withdrawing -CF₃ group enhances chemical stability and may influence electronic properties of the aromatic ring, making it a common intermediate in pharmaceutical synthesis .

Methyl 3-((piperazin-1-yl)methyl)benzoate

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.30 g/mol

- Key Differences : Features a piperazinyl-methyl group instead of sulfamoyl.

Functional Analogs in Agrochemicals

Metsulfuron Methyl Ester

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Molecular Weight : 381.36 g/mol

- Key Differences : Contains a sulfonylurea bridge and triazine ring.

- Implications : As a sulfonylurea herbicide, it inhibits acetolactate synthase (ALS) in plants. The absence of a urea linkage in Methyl 3-(hexylsulfamoyl)benzoate suggests different biological targets and mechanisms .

Ethametsulfuron Methyl Ester

Sulfonamide-Based Pharmaceuticals

Sulfamethoxazole

- Molecular Formula : C₁₀H₁₁N₃O₃S

- Molecular Weight : 253.28 g/mol

- Key Differences : Aryl sulfonamide core without an ester group.

- Implications : Sulfamethoxazole’s antimicrobial activity relies on dihydropteroate synthase inhibition. The benzoate ester in this compound could modify pharmacokinetics, such as hydrolysis rates in vivo .

Comparative Data Table

Key Research Findings

- Synthesis : this compound is synthesized via nucleophilic substitution, similar to methods used for methyl 3-[(6-bromoindol-1-yl)methyl]benzoate, where a bromomethyl intermediate reacts with a nucleophile (e.g., hexylsulfonamide) .

- Physicochemical Properties : The hexyl chain increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to shorter-chain analogs like methyl 3-(cyclopropylmethoxy)benzoate (logP ~2.8) .

- Toxicity : Alkyl benzoates (e.g., methyl benzoate) generally exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats), but sulfamoyl groups may introduce renal or hepatic toxicity risks, requiring further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.